molecular formula C18H16FNO4 B3419991 Fmoc-3-Fluoroalanine-2-[d] CAS No. 1651822-23-9

Fmoc-3-Fluoroalanine-2-[d]

Cat. No.: B3419991
CAS No.: 1651822-23-9
M. Wt: 329.3 g/mol
InChI Key: KIPSDRHXCAHLLL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-Fluoroalanine-2-[d] is a fluorinated amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3-fluoroalanine. The deuterium isotope at the second position of the alanine backbone enhances its stability and allows for specific applications in research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-Fluoroalanine-2-[d] typically involves the following steps:

Industrial Production Methods: Industrial production of Fmoc-3-Fluoroalanine-2-[d] follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms enhances efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fmoc-3-Fluoroalanine-2-[d] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-3-Fluoroalanine-2-[d] involves its incorporation into peptides and proteins, where the fluorine atom and deuterium isotope influence the compound’s reactivity and stability. The Fmoc group protects the amino group during synthesis, allowing for selective deprotection and subsequent reactions. The fluorine atom enhances the compound’s hydrophobicity and modulates its conformation, while the deuterium isotope provides stability against metabolic degradation.

Comparison with Similar Compounds

Uniqueness: Fmoc-3-Fluoroalanine-2-[d] is unique due to the combination of the Fmoc protecting group, the fluorine atom on the alanine backbone, and the deuterium isotope. This combination provides enhanced stability, specific reactivity, and unique properties that are valuable in various research and industrial applications .

Properties

CAS No.

1651822-23-9

Molecular Formula

C18H16FNO4

Molecular Weight

329.3 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid

InChI

InChI=1S/C18H16FNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

KIPSDRHXCAHLLL-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CF)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CF)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CF)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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